molecular formula C18H26N2O4 B3027452 tert-Butyl 1-(3-methoxybenzoyl)piperidin-4-ylcarbamate CAS No. 1286275-48-6

tert-Butyl 1-(3-methoxybenzoyl)piperidin-4-ylcarbamate

Cat. No.: B3027452
CAS No.: 1286275-48-6
M. Wt: 334.4
InChI Key: OTKDPMFABQSYOS-UHFFFAOYSA-N
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Description

tert-Butyl 1-(3-methoxybenzoyl)piperidin-4-ylcarbamate: is a synthetic organic compound with the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl carbamate group and a 3-methoxybenzoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(3-methoxybenzoyl)piperidin-4-ylcarbamate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 1-(3-methoxybenzoyl)piperidin-4-ylcarbamate can undergo oxidation reactions, typically involving the methoxy group or the piperidine ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety or the piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 1-(3-methoxybenzoyl)piperidin-4-ylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It helps in understanding the structure-activity relationships of piperidine-based drugs.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders and pain management.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(3-methoxybenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the benzoyl moiety play crucial roles in binding to these targets, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use .

Comparison with Similar Compounds

  • tert-Butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate
  • tert-Butyl 1-(4-methoxybenzoyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(3-chlorobenzoyl)piperidin-4-ylcarbamate

Comparison: tert-Butyl 1-(3-methoxybenzoyl)piperidin-4-ylcarbamate is unique due to the presence of the 3-methoxybenzoyl group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds, which may have different substituents on the benzoyl group, affecting their reactivity and interactions with biological targets .

Properties

IUPAC Name

tert-butyl N-[1-(3-methoxybenzoyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-14-8-10-20(11-9-14)16(21)13-6-5-7-15(12-13)23-4/h5-7,12,14H,8-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKDPMFABQSYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136090
Record name Carbamic acid, N-[1-(3-methoxybenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286275-48-6
Record name Carbamic acid, N-[1-(3-methoxybenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286275-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(3-methoxybenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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